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molecular formula C9H13NO2 B1330376 Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 2199-45-3

Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B1330376
M. Wt: 167.2 g/mol
InChI Key: NJUXFNQDUIJYPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04070366

Procedure details

Hydriodic acid (d 1.95, 10 ml) was slowly added to 10 ml of stirred and cooled acetic acid; hypophosphorous acid (50%, 2 ml) was then added. 2-Carbethoxy-4,5-dimethylpyrrole (0.004 mol) was added to the mixture at room temperature followed by propionaldehyde (0.008 mol). The solution was stirred 21/2 h at ca. 25° C. then poured into 200 ml of water. This was made alkaline with ammonia, extracted with ether, and the ether was evaporated to leave the crude product. This was an oil which solidified after distillation (1 × 10-4 mm). It was recrystallized from aqueous ethanol, then from ethanol m.p. 101°-104° C. (lit. 102° C), yield 40%. ##STR68##
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.004 mol
Type
reactant
Reaction Step Three
Quantity
0.008 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
40%

Identifiers

REACTION_CXSMILES
I.[PH2](O)=O.[C:5]([C:10]1[NH:11][C:12]([CH3:16])=[C:13]([CH3:15])[CH:14]=1)([O:7][CH2:8][CH3:9])=[O:6].[CH:17](=O)[CH2:18][CH3:19].N>O.C(O)(=O)C>[C:5]([C:10]1[NH:11][C:12]([CH3:16])=[C:13]([CH3:15])[C:14]=1[CH2:17][CH2:18][CH3:19])([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
I
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[PH2](=O)O
Step Three
Name
Quantity
0.004 mol
Type
reactant
Smiles
C(=O)(OCC)C=1NC(=C(C1)C)C
Step Four
Name
Quantity
0.008 mol
Type
reactant
Smiles
C(CC)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
of stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred 21/2 h at ca. 25° C.
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
the ether was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC)C=1NC(=C(C1CCC)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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